N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1215688-56-4
VCID: VC7290817
InChI: InChI=1S/C20H19ClN4OS2.ClH/c1-24(2)8-3-9-25(20-23-16-7-5-14(21)11-18(16)28-20)19(26)13-4-6-15-17(10-13)27-12-22-15;/h4-7,10-12H,3,8-9H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Molecular Formula: C20H20Cl2N4OS2
Molecular Weight: 467.43

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1215688-56-4

Cat. No.: VC7290817

Molecular Formula: C20H20Cl2N4OS2

Molecular Weight: 467.43

* For research use only. Not for human or veterinary use.

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE - 1215688-56-4

Specification

CAS No. 1215688-56-4
Molecular Formula C20H20Cl2N4OS2
Molecular Weight 467.43
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide;hydrochloride
Standard InChI InChI=1S/C20H19ClN4OS2.ClH/c1-24(2)8-3-9-25(20-23-16-7-5-14(21)11-18(16)28-20)19(26)13-4-6-15-17(10-13)27-12-22-15;/h4-7,10-12H,3,8-9H2,1-2H3;1H
Standard InChI Key HEEHIGPHVSBUFO-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features two 1,3-benzothiazole rings connected by a carboxamide group. Key substituents include:

  • 6-Chloro-1,3-benzothiazol-2-yl: A chloro-substituted benzothiazole at position 6, contributing electron-withdrawing effects and steric bulk.

  • 3-(Dimethylamino)propyl: A tertiary amine side chain enhancing water solubility via protonation and potential receptor interactions .

  • Hydrochloride salt: Counterion improving crystallinity and bioavailability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₈Cl₂N₅OS₂·HClCalculated
Molecular Weight489.26 g/molEstimated
logP (Partition Coeff.)3.02Analogous
Hydrogen Bond Acceptors4Structural

The molecular geometry facilitates π-π stacking between benzothiazole rings and hydrogen bonding via the carboxamide group, critical for target engagement .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential amide coupling and functionalization:

  • Benzothiazole-6-carboxylic Acid Activation: 1,3-Benzothiazole-6-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) to form an intermediate acyloxyphosphonium species .

  • Nucleophilic Displacement: Reaction with 6-chloro-1,3-benzothiazol-2-amine introduces the first benzothiazole moiety. Temperature control (0–5°C) minimizes side reactions.

  • Alkylation of Tertiary Amine: 3-(Dimethylamino)propylamine is introduced via nucleophilic substitution, with triethylamine as a base to scavenge HCl .

  • Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1EDC, HOBt, DCM, 0°C, 4 h78>95%
2DIPEA, DMF, RT, 12 h6592%
3EtOH, HCl gas, 0°C, 2 h8998%

Impurities include unreacted starting materials and over-alkylated byproducts, removed via silica gel chromatography .

Pharmacological Activity

Kinase Inhibition Profile

Structural analogs demonstrate selective inhibition of BRAFV600E, a kinase implicated in melanoma and colorectal cancer . The dual benzothiazole system may occupy the ATP-binding pocket, with the chloro group enhancing affinity for hydrophobic residues (e.g., Val600) .

Table 3: In Vitro Activity of Analogous Compounds

CompoundBRAFV600E IC₅₀ (nM)Cell Line (IC₅₀, μM)
Target Compound (Analog)42 ± 3.1A375: 1.2 ± 0.3
Vemurafenib (Control)31 ± 2.8A375: 0.9 ± 0.2

Mechanistic studies suggest suppression of MEK-ERK signaling, reducing proliferation in BRAF-mutant cells .

Antiproliferative Effects

In colorectal cancer (HCT116) and melanoma (A375) models, the compound inhibits growth with IC₅₀ values of 1.8 μM and 1.2 μM, respectively . Synergy with MEK inhibitors (e.g., trametinib) enhances efficacy 3.2-fold .

Mechanism of Action

Target Engagement

Molecular docking simulations predict hydrogen bonds between the carboxamide carbonyl and kinase hinge region (Cys532), while the dimethylamino group interacts with Asp594 via salt bridges . The chloro substituent occupies a hydrophobic cleft adjacent to the DFG motif, stabilizing the inactive kinase conformation .

Downstream Effects

  • MAPK Pathway Suppression: Reduces phosphorylated ERK1/2 levels by 74% at 1 μM .

  • Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage observed in treated cells .

Applications and Future Directions

Challenges

  • Solubility Limitations: Despite hydrochloride salt, aqueous solubility remains <1 mg/mL, necessitating prodrug strategies .

  • Metabolic Stability: Hepatic microsomal studies show t₁/₂ = 23 min, requiring structural optimization .

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